Vedaprofen-d3

Overview

Description

Vedaprofen-d3 is a deuterium-labeled derivative of Vedaprofen, a nonsteroidal anti-inflammatory drug (NSAID). It is primarily used as an analytical standard in pharmaceutical research. The compound is known for its selective inhibition of cyclooxygenase-1 (COX-1), which plays a crucial role in the inflammatory process .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Vedaprofen-d3 involves the incorporation of deuterium atoms into the Vedaprofen molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The process often involves the use of deuterated reagents and solvents under controlled conditions to ensure the selective incorporation of deuterium .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems and stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions: Vedaprofen-d3 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert this compound into its corresponding alcohols or alkanes.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Conditions vary depending on the substituent but often involve the use of catalysts and specific solvents.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Vedaprofen-d3 has a wide range of applications in scientific research:

Chemistry: Used as a stable isotope-labeled standard for analytical methods such as mass spectrometry and nuclear magnetic resonance spectroscopy.

Biology: Helps in studying metabolic pathways and enzyme kinetics by tracking the deuterium-labeled compound.

Medicine: Used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of Vedaprofen.

Industry: Employed in quality control and validation of analytical methods in pharmaceutical manufacturing

Mechanism of Action

Vedaprofen-d3 exerts its effects by selectively inhibiting cyclooxygenase-1 (COX-1), an enzyme involved in the conversion of arachidonic acid to prostaglandins. Prostaglandins are mediators of inflammation, pain, and fever. By inhibiting COX-1, this compound reduces the production of these mediators, thereby exerting its anti-inflammatory and analgesic effects .

Comparison with Similar Compounds

Carprofen-d3: Another deuterium-labeled NSAID with similar applications in analytical chemistry.

Ketoprofen-d3: A deuterium-labeled derivative of Ketoprofen, used for similar purposes.

Ibuprofen-d3: A deuterium-labeled version of Ibuprofen, widely used in research

Uniqueness: Vedaprofen-d3 is unique due to its selective inhibition of cyclooxygenase-1 (COX-1), which distinguishes it from other NSAIDs that may inhibit both COX-1 and cyclooxygenase-2 (COX-2). This selectivity can result in fewer gastrointestinal side effects compared to non-selective NSAIDs .

Biological Activity

Vedaprofen-d3 is a deuterated form of vedaprofen, a non-steroidal anti-inflammatory drug (NSAID) primarily used in veterinary medicine for its analgesic and anti-inflammatory properties. This article delves into the biological activity of this compound, focusing on its pharmacological mechanisms, efficacy in clinical applications, and relevant research findings.

Vedaprofen belongs to the propionic acid derivative class of NSAIDs. It functions by inhibiting the cyclooxygenase (COX) enzyme system, which is crucial in the synthesis of prostaglandins—lipid compounds that mediate inflammation and pain. This compound retains these properties due to its structural similarity to the parent compound.

Key Characteristics:

- Chemical Structure: this compound is a stable isotope-labeled compound, which allows for enhanced tracking in metabolic studies.

- Mechanism: Inhibition of COX enzymes leads to decreased production of prostaglandins, resulting in reduced inflammation and pain relief .

Pharmacokinetics

Vedaprofen is rapidly absorbed after oral administration, with a bioavailability of 80-90%. However, food intake can significantly reduce this absorption. The drug has a terminal half-life ranging from 350 to 500 minutes, and steady-state concentrations are achieved quickly with repeated dosing. It is highly bound to plasma proteins and extensively metabolized, with metabolites showing reduced biological activity compared to the parent compound .

Efficacy in Clinical Applications

This compound has been studied for its effectiveness in treating musculoskeletal disorders and soft tissue injuries in horses. Clinical trials have demonstrated its ability to alleviate pain associated with various conditions:

- Indications: Reduction of inflammation and pain relief in traumatic injuries and surgical trauma.

- Dosage: Administered orally, often prior to anticipated surgical procedures to mitigate post-operative pain .

Research Findings and Case Studies

Numerous studies have explored the biological activity of this compound, particularly focusing on its pharmacodynamics and therapeutic outcomes:

- Inhibition Studies: this compound has shown significant inhibition of prostaglandin E2 (PGE2) synthesis in equine models. This effect is crucial for managing inflammatory responses during acute injuries .

- Comparative Studies: Research comparing vedaprofen with other NSAIDs indicates that it may have a favorable side effect profile, particularly regarding gastrointestinal safety in horses .

- Metabolic Studies: The use of stable isotope labeling (as seen with this compound) allows for precise tracking of drug metabolism and disposition in vivo. This can provide insights into how modifications affect pharmacokinetics and therapeutic efficacy .

Data Table: Summary of Pharmacological Effects

| Parameter | Vedaprofen | This compound |

|---|---|---|

| Chemical Class | Propionic Acid Derivative | Propionic Acid Derivative |

| Bioavailability | 80-90% | Similar |

| Half-life | 350-500 minutes | Similar |

| Primary Action | COX Inhibition | COX Inhibition |

| Target Species | Horses | Horses |

| Common Indications | Pain relief, anti-inflammatory | Pain relief, anti-inflammatory |

Properties

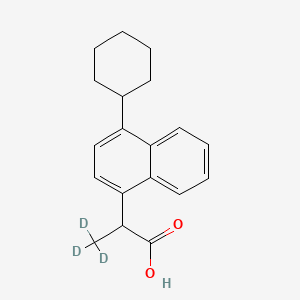

IUPAC Name |

2-(4-cyclohexylnaphthalen-1-yl)-3,3,3-trideuteriopropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22O2/c1-13(19(20)21)15-11-12-16(14-7-3-2-4-8-14)18-10-6-5-9-17(15)18/h5-6,9-14H,2-4,7-8H2,1H3,(H,20,21)/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZUGVMQFWFVFBX-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C2=CC=CC=C21)C3CCCCC3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(C1=CC=C(C2=CC=CC=C21)C3CCCCC3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10676194 | |

| Record name | 2-(4-Cyclohexylnaphthalen-1-yl)(3,3,3-~2~H_3_)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10676194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185054-34-5 | |

| Record name | 2-(4-Cyclohexylnaphthalen-1-yl)(3,3,3-~2~H_3_)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10676194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1185054-34-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.